Product packaging for Methyl 4-bromoquinoline-7-carboxylate(Cat. No.:)

Methyl 4-bromoquinoline-7-carboxylate

Cat. No.: B8061164
M. Wt: 266.09 g/mol
InChI Key: LYFJUUKVLPYPLD-UHFFFAOYSA-N
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Description

Methyl 4-bromoquinoline-7-carboxylate (CAS: 1824048-33-0) is a high-value brominated quinoline derivative serving as a key chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C 11 H 8 BrNO 2 and a molecular weight of 266.09 g/mol, this compound is characterized by its bromine substituent, which makes it a versatile building block for further functionalization, primarily through cross-coupling reactions . Its primary research value lies in the development of novel bioactive molecules. A significant application is its use as a precursor in the synthesis of fluorescent probes for cancer research. Specifically, derivatives of this compound have been utilized to create probes that help visualize and study the mechanism of action of steroidal anticancer agents within breast cancer cells, revealing accumulation in the endoplasmic reticulum and inducing ER-stress mediated apoptosis . Researchers value this compound for its role in creating tools to investigate cellular processes and protein localization without significantly altering the original molecule's biological activity . Handling should adhere to standard laboratory safety protocols. This compound has the GHS Signal Word "Warning" and is associated with Hazard Statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to store the material in an inert atmosphere at 2-8°C or in a freezer under -20°C . This product is intended for research purposes and is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B8061164 Methyl 4-bromoquinoline-7-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFJUUKVLPYPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Bromoquinoline 7 Carboxylate and Analogs

De Novo Quinoline (B57606) Ring Formation Strategies

The foundational step in synthesizing the target molecule is the construction of the bicyclic quinoline system bearing a carboxylate group at the 7-position. Several classical and modern synthetic protocols can be adapted for this purpose.

Skraup-Type Condensation Modifications

The Skraup synthesis, one of the oldest methods for quinoline preparation, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. cymitquimica.com The traditional Skraup reaction is known for its often violent and harsh conditions, which can be incompatible with sensitive functional groups like esters. mdpi.com

However, various modifications have been developed to mitigate these issues, such as using milder Lewis acid catalysts or employing microwave irradiation to improve yields and reduce reaction times. mdpi.com For the synthesis of a quinoline-7-carboxylate precursor, a potential starting material would be a methyl 3-aminobenzoate (B8586502). The reaction would proceed via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778) derivative and subsequent electrophilic cyclization and oxidation. While effective for many substituted quinolines, the strong acidic and oxidative conditions still pose a significant risk of ester hydrolysis or side reactions, making this route less favored for this specific target compared to other methods. preprints.org

Friedländer and Gould-Jacobs Cyclization Protocols

The Friedländer and Gould-Jacobs reactions represent more versatile and milder alternatives for constructing the quinoline core, making them highly suitable for preparing functionalized quinolines.

The Gould-Jacobs reaction is particularly well-suited for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikiwand.comwikipedia.org The process begins with the condensation of a substituted aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikiwand.comablelab.eu For the target scaffold, methyl 3-aminobenzoate would be the aniline component. The initial condensation is followed by a thermally induced cyclization to form a 4-hydroxyquinoline-3,7-dicarboxylate intermediate. Subsequent hydrolysis and decarboxylation at the 3-position yields the key precursor, 4-hydroxyquinoline-7-carboxylic acid (or its ester). This 4-hydroxy (or 4-oxo) tautomer is a crucial intermediate, as the hydroxyl group can be readily converted to the desired 4-bromo substituent in a later step.

The Friedländer synthesis offers a convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org To assemble the methyl quinoline-7-carboxylate backbone, one could theoretically use methyl 2-amino-4-formylbenzoate and a pyruvate (B1213749) derivative. However, a more practical route involves the condensation of methyl 3-aminobenzoate with a β-ketoester under acidic or basic catalysis, which is often considered a variation of the Combes synthesis. nih.gov A one-pot method employing iron powder for the in situ reduction of an o-nitroarylcarbaldehyde followed by condensation is a modern variation of the Friedländer synthesis. nih.gov

Cyclization Protocol Starting Materials Key Intermediate Typical Conditions
Gould-Jacobs Reaction Methyl 3-aminobenzoate, Diethyl ethoxymethylenemalonateMethyl 4-hydroxyquinoline-7-carboxylate1. Condensation (reflux in ethanol); 2. Thermal cyclization (e.g., Dowtherm A, ~250°C) wikiwand.comwikipedia.org
Friedländer Annulation 2-Aminoaryl ketone/aldehyde, Compound with α-methylene groupSubstituted quinolineAcid or base catalysis (e.g., p-TsOH, KOH, I₂), often heated wikipedia.orgorganic-chemistry.orgnih.gov

This table presents generalized conditions for the respective reactions.

Multi-Component Reactions for Substituted Quinoline Cores

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules in a single pot by combining three or more starting materials. mdpi.com The Doebner reaction, a variation of the Doebner-von Miller reaction, synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. researchgate.net

To apply this to the target structure, one could react 3-bromoaniline, an appropriate aldehyde, and pyruvic acid. This would yield 7-bromoquinoline-4-carboxylic acid directly, which could then be esterified. The choice of reactants allows for significant diversity in the final product. Recent advancements have focused on using milder catalysts and more environmentally benign solvents like water, sometimes under microwave or ultrasonic irradiation to improve efficiency. researchgate.net

Regioselective Bromination of Quinoline Precursors

The introduction of a bromine atom at the C4-position of the quinoline ring is a critical transformation. This can be achieved either by direct bromination of a pre-formed quinoline-7-carboxylate or, more commonly, through the conversion of a 4-hydroxyquinoline intermediate.

Electrophilic Aromatic Bromination Techniques

Direct electrophilic bromination of a quinoline ring is challenging due to the complex interplay of directing effects. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, while the benzene (B151609) ring is generally more reactive. For a methyl quinoline-7-carboxylate precursor, the ester group is a deactivating meta-director, and the quinoline nitrogen also deactivates the ring system, particularly the pyridine (B92270) ring. Electrophilic substitution, such as bromination with Br₂ or N-bromosuccinimide (NBS), typically occurs on the electron-rich carbocyclic ring at positions 5 and 8. nih.gov Achieving selective bromination at the C4-position via this method is difficult and generally not synthetically viable.

An alternative is the electrophilic bromination of a suitable starting material before the quinoline ring is formed. For instance, the bromination of a 3-aminobenzoic acid derivative could be explored to introduce bromine at the desired position prior to cyclization.

Catalytic Approaches for Position-Specific Bromination

Modern catalytic methods, including those using photoredox or metal catalysts, have expanded the toolbox for C-H functionalization. princeton.edu However, a more established and highly regioselective method for introducing a bromine at the 4-position involves the chemical transformation of a 4-hydroxyquinoline.

The 4-hydroxyquinoline-7-carboxylate intermediate, readily accessible from the Gould-Jacobs reaction, exists in tautomeric equilibrium with its 4-quinolone form. This intermediate can be efficiently converted to Methyl 4-bromoquinoline-7-carboxylate using standard brominating agents. Reagents such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) are commonly employed for this transformation. A related procedure uses phosphorus tribromide (PBr₃) in a solvent like DMF to convert quinolin-4-ol to 4-bromoquinoline (B50189). chemicalbook.com This two-step sequence—Gould-Jacobs cyclization followed by bromination of the resulting 4-quinolone—is often the most reliable and high-yielding route to 4-bromoquinoline derivatives.

Bromination Method Substrate Reagent(s) Product Typical Conditions
Halogenation of Hydroxyquinoline Methyl 4-hydroxyquinoline-7-carboxylatePOBr₃ or PBr₃/DMFThis compoundHeating with reagent, often neat or in a high-boiling solvent chemicalbook.com
Electrophilic Bromination Methyl quinoline-7-carboxylateNBS or Br₂Mixture of isomers (typically not 4-bromo)Acetic acid or CCl₄ solvent

This table presents generalized conditions for the respective reactions.

Carboxylic Acid Esterification Protocols

The conversion of the carboxylic acid functionality to a methyl ester is a key transformation in the synthesis of the target compound. This can be achieved through several established methods.

Direct esterification, commonly known as Fischer-Speier esterification, is a straightforward method for converting 4-Bromoquinoline-7-carboxylic acid into its corresponding methyl ester. This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an excess of methanol (B129727). A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

The general synthetic route involves the treatment of the brominated quinoline carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester. evitachem.com The efficiency of the reaction is often enhanced by removing the water formed during the reaction to shift the equilibrium towards the product side.

Transesterification is an alternative route to this compound, which involves the conversion of a different ester (e.g., an ethyl or benzyl (B1604629) ester) of 4-bromoquinoline-7-carboxylic acid into the methyl ester. This process is also typically catalyzed by an acid or a base.

In an acid-catalyzed transesterification, the mechanism is similar to direct esterification. For base-catalyzed transesterification, a catalytic amount of a base like sodium methoxide (B1231860) is used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate, which then collapses to form the new methyl ester and the corresponding alkoxide of the original ester's alcohol. To drive the reaction to completion, an excess of methanol is generally used. While specific examples for this compound are not prevalent in the literature, the methodology is a standard and applicable organic transformation.

Chemo- and Regioselective Synthesis of Isomeric Bromoquinoline Carboxylates

The synthesis of a specific isomer like this compound from a pool of potential isomeric bromoquinoline carboxylates requires highly controlled chemo- and regioselective reactions. The challenge lies in directing the bromine atom and the carboxylate group to the desired positions on the quinoline ring.

The regioselectivity of quinoline synthesis is often established by the choice of starting materials in classic named reactions such as the Friedländer synthesis. proquest.com This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By selecting appropriately substituted precursors, one can dictate the final substitution pattern of the quinoline ring.

Modern synthetic methods often employ transition-metal-catalyzed C-H functionalization to achieve high regioselectivity. mdpi.com These advanced strategies can provide access to libraries of quinoline-containing compounds that are difficult to obtain using conventional methods. mdpi.com For example, a formal [4 + 2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne has been shown to produce 3-bromoquinoline (B21735) derivatives with high regioselectivity. acs.org The development of such methods is crucial for the targeted synthesis of complex molecules and for avoiding the formation of unwanted isomers, which can be difficult and costly to separate.

Sustainable and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, modern synthetic efforts are focused on developing more environmentally benign and efficient processes. This includes the use of less hazardous solvents, reducing reaction times, and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. benthamdirect.com The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours or days to mere minutes, while also improving reaction yields and product purity. nih.govtandfonline.com

This technology has been successfully applied to the synthesis of quinoline derivatives. For instance, the Friedländer synthesis of quinolines can be achieved in excellent yield within 5 minutes using microwave irradiation at 160 °C with neat acetic acid as both the solvent and catalyst. proquest.com Similarly, the esterification of 2-phenylquinoline-4-carboxylic acid with ethanol (B145695) and a catalytic amount of sulfuric acid under microwave irradiation afforded the corresponding ethyl ester in 94% yield in just 10 minutes; the same reaction required 22 hours of conventional heating to achieve a comparable yield. tandfonline.com These examples highlight the significant advantages of microwave-assisted methods in terms of efficiency and sustainability for the synthesis of quinoline-based compounds. benthamdirect.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Ethyl 2-phenylcinchoninate

Method Reaction Time Yield (%) Reference
Conventional Heating (Reflux) 22 hours Comparable to MW tandfonline.com
Microwave Irradiation (MWI) 10 minutes 94 tandfonline.com

Metal-Free or Catalyst-Free Quinoline Functionalization

The development of metal-free and catalyst-free reactions for the synthesis and functionalization of quinolines has gained significant traction, driven by the need for more sustainable, cost-effective, and less toxic chemical processes. rsc.orgnih.gov These approaches circumvent the issues associated with residual metal contamination in pharmaceutical compounds and reduce the environmental impact of chemical production. nih.gov

One notable area of advancement is the direct C-H functionalization of the quinoline ring. Researchers have developed protocols for the regioselective halogenation of quinoline derivatives without the need for metal catalysts. A particularly effective method involves the remote C5-H halogenation of 8-substituted quinolines. rsc.org This approach is significant as it allows for the functionalization of a geometrically challenging position on the quinoline core. rsc.org

The reaction can be carried out under mild, open-air conditions at room temperature, utilizing trihaloisocyanuric acids as an atom-economical halogen source. rsc.org For instance, the bromination of various 8-substituted quinolines can be achieved with high regioselectivity and in excellent yields using tribromoisocyanuric acid (TBCA). rsc.org This method displays broad functional group tolerance, accommodating amides, ureas, and phosphoramidates at the 8-position. rsc.org

Another metal-free strategy involves the use of N-bromosuccinimide (NBS) for the bromination and dehydrogenation of tetrahydroquinolines in a one-pot reaction. rsc.org This process, which does not require a radical initiator, proceeds through electrophilic bromination followed by a radical-mediated dehydrogenation to yield polybrominated quinolines. rsc.org Such methods are valuable for creating highly functionalized quinoline precursors for further synthetic transformations. rsc.org

Radical-promoted cyclizations also represent a powerful metal-free route to substituted quinolines. For example, the visible-light-induced reaction of propenoates bearing an azide (B81097) group with NBS can generate 3-substituted quinolines through a radical imine cyclization and subsequent aromatization. mdpi.com

The following table summarizes representative examples of metal-free halogenation of quinoline derivatives:

Starting Material (8-substituent)Halogenating AgentSolventTemperatureTimeProduct (Yield)Reference
Quinoline-8-carboxamideTribromoisocyanuric acid (TBCA)AcetonitrileRoom Temp.1.5 h5-Bromoquinoline-8-carboxamide (95%) rsc.org
N-(quinolin-8-yl)pivalamideTribromoisocyanuric acid (TBCA)AcetonitrileRoom Temp.1.5 hN-(5-bromoquinolin-8-yl)pivalamide (96%) rsc.org
Quinolin-8-yl pivalate (B1233124)Tribromoisocyanuric acid (TBCA)AcetonitrileRoom Temp.2 h5-Bromoquinolin-8-yl pivalate (88%) rsc.org
4-Phenyl-6-chloro-tetrahydroquinolineN-Bromosuccinimide (NBS)DichloromethaneRoom Temp.12 h4-Chloro-6,8-dibromo-quinoline (85%) rsc.org

This table presents a selection of research findings and is not exhaustive.

While direct metal-free synthesis of this compound has not been explicitly detailed in the reviewed literature, the principles established in these metal-free halogenation and functionalization strategies provide a strong foundation for developing such a synthetic route. For instance, a plausible approach could involve the synthesis of a quinoline-7-carboxylate precursor, followed by a regioselective metal-free bromination at the C4-position, or a multi-step synthesis involving a metal-free cyclization to construct the functionalized quinoline core.

High-Throughput Experimentation (HTE) for Reaction Optimization in Quinoline Synthesis

High-Throughput Experimentation (HTE) has emerged as a transformative tool in chemical synthesis, enabling the rapid screening and optimization of reaction conditions. nih.govthieme-connect.com This is particularly valuable in the synthesis of complex molecules like functionalized quinolines, where multiple variables such as catalysts, ligands, solvents, temperature, and stoichiometry need to be fine-tuned to achieve optimal yields and selectivity. thieme-connect.com

The core principle of HTE is the parallel execution of a large number of reactions on a small scale, typically in multi-well plates. nih.gov This approach allows for the simultaneous investigation of a wide array of reaction parameters, significantly accelerating the discovery of optimal synthetic protocols compared to traditional one-at-a-time experimentation. nih.gov

The HTE workflow can be broken down into several key stages:

Design of Experiments (DoE): Statistical methods are used to design an array of experiments that will provide the most information with the fewest number of reactions.

Automated Reaction Setup: Robotic liquid and solid handlers are used to accurately dispense reagents, catalysts, and solvents into the reaction wells.

Reaction Execution: The multi-well plates are subjected to controlled heating, cooling, and mixing.

High-Throughput Analysis: Rapid analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC), are used to determine the outcome of each reaction, including conversion, yield, and purity.

Data Analysis and Interpretation: Sophisticated software is used to analyze the large datasets generated, identify trends, and pinpoint the optimal reaction conditions.

In the context of synthesizing this compound or its analogs, HTE could be instrumental in several ways:

Optimizing Cross-Coupling Reactions: If a synthetic route involves a palladium-catalyzed cross-coupling to introduce the bromo or carboxylate group, HTE could be used to rapidly screen a large library of palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to identify the combination that provides the highest yield and selectivity.

Developing Novel Ring-Forming Reactions: For the construction of the quinoline core itself, HTE could be employed to explore various cyclization strategies, such as the Friedländer or Doebner-von Miller reactions, under a wide range of conditions to optimize the synthesis of the desired substituted quinoline.

Fine-Tuning Functional Group Interconversions: The conversion of one functional group to another, for example, the esterification of a carboxylic acid to form the methyl carboxylate, can be optimized using HTE to screen different esterification agents, catalysts, and reaction times.

A hypothetical HTE screening for a key synthetic step could be organized as follows:

ParameterVariation 1Variation 2Variation 3Variation 4
Catalyst Catalyst ACatalyst BCatalyst CCatalyst D
Ligand Ligand XLigand YLigand ZNo Ligand
Base K₂CO₃Cs₂CO₃t-BuOKDBU
Solvent TolueneDioxaneDMFAcetonitrile
Temperature 80 °C100 °C120 °C140 °C

By systematically varying these parameters across a 96-well plate, researchers can efficiently map the reaction landscape and identify the optimal conditions for the synthesis of the target quinoline derivative.

Chemical Reactivity and Mechanistic Transformations of Methyl 4 Bromoquinoline 7 Carboxylate

Nucleophilic Substitution Reactions at the Bromine Atom

The C4-position of the quinoline (B57606) ring is electronically analogous to the para-position of a nitro-substituted aryl halide. The electron-withdrawing nature of the heterocyclic nitrogen atom activates the C4-position towards nucleophilic attack, making the bromine atom a viable leaving group.

Direct Substitution with Heteroatom Nucleophiles

Direct displacement of the C4-bromine by nucleophiles is a fundamental transformation for 4-bromoquinolines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile at the C4-carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the bromide ion. The rate of this reaction is significantly enhanced by the electron-deficient nature of the quinoline ring. youtube.com

While specific studies detailing the direct nucleophilic substitution on methyl 4-bromoquinoline-7-carboxylate are not prevalent in the reviewed literature, the reactivity of the 4-bromoquinoline (B50189) core is well-established. researchgate.net For instance, the synthesis of 4-aminoquinoline (B48711) derivatives often involves the reaction of 4-chloroquinolines with various amines. nih.gov It is chemically reasonable to extrapolate that this compound would react similarly with strong heteroatom nucleophiles like alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and primary or secondary amines under appropriate conditions, typically involving heat and a polar aprotic solvent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. nih.gov The C4-bromine atom of this compound serves as an active site for such couplings.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron species and an organohalide, is one of the most widely used palladium-catalyzed reactions. youtube.com Although specific examples utilizing this compound as the substrate are not detailed in the surveyed literature, extensive research on related haloquinolines demonstrates the feasibility and utility of this reaction. researchgate.netnih.gov The reaction would involve the coupling of the 4-bromoquinoline core with various aryl or heteroaryl boronic acids or their corresponding esters.

The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Illustrative Conditions for Suzuki-Miyaura Coupling: The following table represents typical conditions for Suzuki-Miyaura reactions based on analogous 4-haloquinoline systems.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110
3Thiophen-2-ylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃DMF120

This table is illustrative and based on general procedures for similar substrates, as specific data for this compound was not found in the searched literature.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines, catalyzed by palladium complexes. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals. mit.edu The application of this methodology to this compound would provide access to a variety of 4-aminoquinoline-7-carboxylate derivatives. The reaction accommodates a wide range of primary and secondary amines, as well as amides, as coupling partners.

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the crucial reductive elimination step.

Illustrative Conditions for Buchwald-Hartwig Amination: This table shows representative conditions for the amination of aryl bromides, which would be applicable to the title compound.

EntryAmine/AmideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene100
2Aniline (B41778)Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane110
3BenzamidePd(OAc)₂ (5)RuPhos (10)K₂CO₃t-Amyl alcohol120

This table is illustrative and based on general procedures for similar substrates, as specific data for this compound was not found in the searched literature.

Other significant palladium-catalyzed reactions can further functionalize the C4 position.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynyl-substituted quinoline. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nih.gov The resulting 4-alkynylquinoline-7-carboxylates are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new C-C bond at an sp² carbon. wikipedia.orgorganic-chemistry.orgyoutube.com Reacting this compound with various alkenes (e.g., acrylates, styrenes) would yield 4-alkenylquinoline derivatives. The reaction typically requires a palladium catalyst and a base to neutralize the HBr generated.

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organohalide with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with an organotin reagent like tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin would yield the corresponding 4-vinyl or 4-phenyl derivative.

Illustrative Conditions for Various Cross-Coupling Reactions:

ReactionCoupling PartnerCatalyst (mol%)Additive/LigandBaseSolvent
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF
HeckButyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOAcDMF
StilleTributyl(vinyl)tinPd(PPh₃)₄ (4)--Toluene

This table is illustrative and based on general procedures for similar substrates, as specific data for this compound was not found in the searched literature.

Dearomatization Reactions via Nucleophilic Attack

The dearomatization of N-heteroarenes is a powerful strategy for converting flat, aromatic systems into three-dimensional, saturated or partially saturated structures. researchgate.net Nucleophilic attack on the quinoline ring, particularly when activated, can lead to dearomatization. While direct nucleophilic attack on a neutral quinoline ring is challenging due to the loss of aromatic stabilization energy, activation of the ring can facilitate this process. researchgate.net

One common strategy involves the activation of the quinoline nitrogen, for example, by N-alkylation or through coordination with a Lewis acid. This activation enhances the electrophilicity of the ring system, promoting nucleophilic attack at the C4 position. The initial adduct can then be trapped or undergo further reactions, leading to stable, dearomatized products like 1,4-dihydroquinolines. While no specific examples of dearomatization of this compound were found, the general principles suggest its potential as a substrate in such transformations.

Transformations of the Methyl Ester Functionality

The methyl ester group at the 7-position is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, hydrazides, alcohols, and aldehydes.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-bromoquinoline-7-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to an irreversible formation of the carboxylate salt. A final acidification step is required to protonate the salt and yield the free carboxylic acid. For related quinoline esters, heating with 10% aqueous sodium hydroxide in methanol (B129727) at 60°C for several hours has proven effective.

Acid-Catalyzed Hydrolysis: This method involves heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), in an excess of water. The reaction is reversible, and its completion is driven by using a large excess of water. For similar bromo-quinoline alkyl esters, refluxing in 1-2 mol/L aqueous HCl for under two hours has been successfully employed.

Method Reagents Typical Conditions Product
Base-CatalyzedThis compound, NaOH or LiOH, Solvent (e.g., Methanol/Water)Heat (e.g., 60°C), followed by acidic workup4-Bromoquinoline-7-carboxylic acid
Acid-CatalyzedThis compound, aq. HCl or H2SO4Heat under reflux4-Bromoquinoline-7-carboxylic acid

The methyl ester can be converted directly into amides or hydrazides, which are crucial intermediates for the synthesis of biologically active compounds.

Amidation: This transformation involves the reaction of this compound with a primary or secondary amine. The reaction is often sluggish and may require elevated temperatures or the use of catalysts. A more efficient, two-step alternative involves first hydrolyzing the ester to the carboxylic acid (as described in 3.2.1) and then coupling the resulting acid with an amine using standard peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Hydrazinolysis: The reaction with hydrazine (B178648) (N2H4) or hydrazine hydrate (B1144303) converts the methyl ester into the corresponding acyl hydrazide, 4-bromoquinoline-7-carbohydrazide. This reaction is typically performed by heating the ester with an excess of hydrazine hydrate in a protic solvent like ethanol (B145695). The resulting hydrazide is a key precursor for synthesizing various heterocyclic systems, such as pyrazoles and triazoles.

Reaction Reagents Typical Conditions Product
Amidation (Direct)Amine (R-NH2)HeatN-Substituted 4-bromoquinoline-7-carboxamide
Amidation (Indirect)1. NaOH/H2O, then H+ 2. Amine, Coupling Agent (e.g., HATU)1. Hydrolysis 2. Room TemperatureN-Substituted 4-bromoquinoline-7-carboxamide
HydrazinolysisHydrazine Hydrate (N2H4·H2O), EthanolHeat under reflux4-Bromoquinoline-7-carbohydrazide

The methyl ester can be selectively reduced to either the primary alcohol, (4-bromoquinolin-7-yl)methanol (B6271416), or the aldehyde, 4-bromoquinoline-7-carbaldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (like THF or diethyl ether) will completely reduce the ester to the primary alcohol. Alternatively, sodium borohydride (B1222165) (NaBH4) is generally too mild to reduce esters but can be effective at higher temperatures or in the presence of activating agents. More modern methods utilize catalytic systems, such as cobalt(II) chloride with NaBH4 or various ruthenium pincer complexes under hydrogen pressure, to achieve high yields of the alcohol under milder conditions.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered hydride reagent that can deliver a single hydride equivalent and form a stable intermediate. Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this purpose. The reaction must be carried out at very low temperatures, typically -78°C (dry ice/acetone bath), to prevent over-reduction to the alcohol. At this temperature, DIBAL-H adds to the ester to form a tetrahedral intermediate that is stable until an aqueous workup is performed, which then hydrolyzes it to the aldehyde.

Target Product Reagent Typical Conditions
(4-bromoquinolin-7-yl)methanol (Alcohol)Lithium Aluminum Hydride (LiAlH4)Anhydrous THF, 0°C to room temp.
(4-bromoquinolin-7-yl)methanol (Alcohol)Sodium Borohydride (NaBH4) / Cobalt(II) chlorideMethanol, room temp.
4-bromoquinoline-7-carbaldehyde (Aldehyde)Diisobutylaluminum Hydride (DIBAL-H)Anhydrous Toluene or CH2Cl2, -78°C

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (SEAr) on the quinoline ring is generally challenging due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring system compared to benzene (B151609). In this compound, the ring is further deactivated by the presence of two electron-withdrawing groups: the bromo group at C4 and the methyl carboxylate group at C7.

Oxidative and Reductive Manipulations of the Quinoline Core

Beyond the substituents, the quinoline ring system itself can undergo transformations.

Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can alter the electronic properties of the ring, potentially facilitating other reactions.

Reduction: The quinoline ring can be partially or fully reduced. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under hydrogen pressure can reduce the heterocyclic ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The specific conditions (catalyst, pressure, temperature) determine the extent of reduction. This transformation removes the aromaticity of the pyridine (B92270) portion of the molecule, creating a more flexible, aliphatic ring.

Radical Reactions Involving this compound

The carbon-bromine bond at the C4 position is a prime site for modern cross-coupling reactions, many of which involve organometallic intermediates and pathways that can have radical character. These reactions are exceptionally useful for forming new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K3PO4) to form a C4-aryl or C4-alkyl bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the C4 position.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by both palladium and copper(I) salts, to form a C4-alkynyl bond.

These reactions provide powerful tools for elaborating the quinoline core, allowing for the introduction of diverse substituents at the 4-position with high selectivity.

Derivatization Strategies and Scaffold Diversification from Methyl 4 Bromoquinoline 7 Carboxylate

Introduction of Diverse Functional Groups via Cross-Coupling Reactions

The presence of a bromine atom at the C4-position of the quinoline (B57606) ring makes Methyl 4-bromoquinoline-7-carboxylate an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for the formation of C-C bonds, involving the coupling of an organohalide with an organoboron reagent. rsc.org For this compound, a Suzuki-Miyaura coupling would enable the introduction of aryl, heteroaryl, or alkyl groups at the 4-position. The general reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂HPO₄, in a suitable solvent system like dioxane/water. nih.gov This strategy has been successfully employed for the synthesis of 2,4-disubstituted quinoline analogues. nih.gov

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org The versatility of the Heck reaction has been demonstrated in various systems, including phosphine-free conditions and in aqueous media, highlighting its robustness for scaffold diversification. organic-chemistry.org

Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is an invaluable method. This reaction facilitates the coupling of the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as (±)-BINAP, in the presence of a base like sodium tert-butoxide. chemspider.com This approach allows for the synthesis of a variety of 4-aminoquinoline (B48711) derivatives from this compound.

Table 1: Overview of Cross-Coupling Reactions on a Representative Halo-Quinoline Scaffold

Reaction Name Coupling Partner Introduced Group Catalyst/Ligand Example Base Example
Suzuki-Miyaura R-B(OH)₂ Aryl, Heteroaryl, Alkyl Pd(PPh₃)₄ K₂HPO₄
Heck Alkene Alkenyl Pd(OAc)₂ Et₃N
Buchwald-Hartwig R¹R²NH Amino [Pd₂(dba)₃]/BINAP NaOBuᵗ

Design and Synthesis of Novel Quinoline Fused-Ring Systems

The development of fused heterocyclic systems containing the quinoline moiety is of significant interest due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov this compound can serve as a key precursor for the construction of such polycyclic structures through intramolecular cyclization or annulation strategies.

One plausible approach involves an initial cross-coupling reaction to introduce a side chain at the 4-position, which can then undergo an intramolecular cyclization. For instance, a Sonogashira coupling could introduce an alkyne, which could then participate in a palladium-catalyzed annulation to form a new fused ring. du.edu

Another strategy involves the formal [4+2] cycloaddition of an in situ generated o-aza-quinone methide, which has been shown to be a viable method for the synthesis of 1,4-heterocycle-fused quinolines. researchgate.net While not directly demonstrated on this compound, the principles can be adapted. For example, modification of the ester group to a suitable precursor could facilitate the generation of a reactive intermediate for subsequent annulation.

Furthermore, the synthesis of tetracyclic quinoline systems has been achieved through cascade reactions involving intramolecular cyclization of appropriately substituted precursors. nih.gov Starting from this compound, a multi-step sequence involving nucleophilic aromatic substitution of the bromine followed by further transformations could lead to substrates suitable for such cascade cyclizations.

Preparation of Bifunctional Quinoline Derivatives for Supramolecular Chemistry

The field of supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular assemblies. researchgate.nettandfonline.com Quinoline derivatives are attractive components for such systems due to their rigid structure and the presence of a nitrogen atom capable of hydrogen bonding and metal coordination. This compound can be elaborated into bifunctional derivatives that act as building blocks for supramolecular structures.

Modification of both the 4-position and the 7-carboxylate group can yield molecules with distinct recognition sites. For example, the bromine at C4 can be replaced with a hydrogen-bond donor/acceptor group via a Buchwald-Hartwig amination, while the methyl ester at C7 can be hydrolyzed to the corresponding carboxylic acid. google.com The resulting 4-aminoquinoline-7-carboxylic acid would possess both a hydrogen-bond donating amino group and a hydrogen-bond donating/accepting carboxylic acid, making it an excellent candidate for forming extended hydrogen-bonded networks.

Moreover, the quinoline nitrogen and the carboxylate group can act as a bidentate ligand for metal coordination, leading to the formation of metallo-supramolecular architectures. The synthesis of various metal complexes with quinoline-based ligands has been reported, showcasing their potential in creating functional materials. mdpi.comacs.org

Table 2: Potential Bifunctional Derivatives from this compound for Supramolecular Chemistry

Derivative Functional Group at C4 Functional Group at C7 Potential Supramolecular Interaction
4-Aminoquinoline-7-carboxylic acid -NH₂ -COOH Hydrogen Bonding, Metal Coordination
4-(Pyridin-4-yl)quinoline-7-carboxylic acid Pyridyl -COOH Hydrogen Bonding, Metal Coordination
4-Hydroxyquinoline-7-carboxylic acid -OH -COOH Hydrogen Bonding, Metal Coordination

Strategic Modification of Quinoline Side Chains for Tunable Properties

The methyl carboxylate group at the 7-position of this compound offers a handle for further synthetic modifications, allowing for the tuning of the molecule's properties.

Hydrolysis: A straightforward modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide (B78521). google.commdpi.com The resulting 4-bromoquinoline-7-carboxylic acid is a key intermediate for further derivatization, such as amidation reactions to form a variety of amides. The presence of the carboxylic acid can also significantly alter the solubility and biological activity of the compound.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a wide range of amines to generate a library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships. Standard peptide coupling reagents can be employed for this transformation.

Reduction: The ester group can be reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LAH) can achieve this, they may also affect other functional groups. harvard.edu More selective methods, such as the use of sodium borohydride (B1222165) in the presence of a suitable activating agent for the ester, or catalytic hydrogenation under specific conditions, could be employed for a chemoselective reduction. nih.gov The resulting (4-bromoquinolin-7-yl)methanol (B6271416) provides a new point for diversification, for example, through etherification or further oxidation. A more drastic reduction can convert the carboxyl group to a methyl group. researchgate.net

Advanced Spectroscopic and Structural Characterization of Methyl 4 Bromoquinoline 7 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl 4-bromoquinoline-7-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the methyl protons of the ester group.

The quinoline ring system has five aromatic protons. Their specific chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic effects of the bromine and carboxylate substituents. Protons on the pyridine (B92270) ring (positions 2 and 3) and the benzene (B151609) ring (positions 5, 6, and 8) will appear in the aromatic region, typically between 7.0 and 9.0 ppm. ubc.ca The electronegative bromine atom at position 4 will deshield adjacent protons, shifting them downfield. The methyl ester group will exhibit a sharp singlet, typically around 3.9-4.0 ppm, due to the three equivalent protons that are not coupled to any other protons. pdx.edu

The coupling patterns (splitting of signals) arise from spin-spin interactions between neighboring non-equivalent protons. The magnitude of the coupling constant (J-value) provides information about the spatial relationship between coupled protons (e.g., ortho, meta, or para coupling in the aromatic ring). researchgate.net

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 Downfield (approx. 8.8-9.0) Doublet Small (ortho coupling)
H-3 Downfield (approx. 7.5-7.7) Doublet Small (ortho coupling)
H-5 Downfield (approx. 8.2-8.4) Doublet Medium (ortho coupling)
H-6 Downfield (approx. 7.8-8.0) Doublet of doublets Medium (ortho), Small (meta)
H-8 Downfield (approx. 8.5-8.7) Singlet (or narrow doublet) Minimal (meta coupling)

Note: The table above represents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 10 carbons of the quinoline core and the methyl carbon of the ester, plus the carbonyl carbon.

The chemical shifts of the carbon atoms are influenced by hybridization and the electronegativity of attached atoms. libretexts.org

Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 165-175 ppm. oregonstate.edu

Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring will appear in the range of 120-150 ppm. wisc.edu The carbon atom bonded to the bromine (C-4) will be shifted to a higher field (lower ppm value) due to the heavy atom effect, while carbons adjacent to the nitrogen and the carboxyl group will be shifted downfield.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at the highest field (most upfield), typically around 50-55 ppm. wisc.edu

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester) 165 - 175
Aromatic C's 120 - 150
C-4 (C-Br) ~120
Quaternary C's ~140-150

Note: This table contains predicted chemical shift ranges. Specific assignments require 2D NMR data.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the quinoline ring system, for instance, between H-2 and H-3, and between H-5 and H-6. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signal for H-2 in the ¹H spectrum would show a cross-peak with the signal for C-2 in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. Key HMBC correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-7 carbon.

Proton H-8 to carbons C-7 and the quinoline ring junction carbon.

Proton H-5 to carbon C-4 and the ring junction carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Key Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch Ester Strong, sharp peak around 1720-1740
C=C and C=N Stretch Aromatic/Heteroaromatic Ring Multiple peaks in the 1450-1600 region
C-O Stretch Ester 1100-1300
C-H Stretch Aromatic Above 3000
C-H Stretch Methyl Below 3000

Note: The values in this table are approximate ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for this compound (C₁₁H₈BrNO₂) is 264.97384 Da. nih.gov HRMS would confirm this mass with high precision.

A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, separated by 2 mass units (i.e., at m/z 265 and 267).

Analysis of the fragmentation pattern provides further structural information. youtube.com Common fragmentation pathways for this molecule would likely involve: libretexts.org

Loss of the methoxy (B1213986) group: [M - OCH₃]⁺

Loss of the entire methoxycarbonyl group: [M - COOCH₃]⁺

Loss of the bromine atom: [M - Br]⁺

Predicted HRMS Fragments for this compound

Fragment Description Predicted m/z
[C₁₁H₈⁷⁹BrNO₂]⁺ Molecular Ion (M⁺) ~265
[C₁₁H₈⁸¹BrNO₂]⁺ Molecular Ion (M+2)⁺ ~267
[C₁₀H₅⁷⁹BrNO]⁺ Loss of -OCH₃ ~234
[C₁₀H₅⁸¹BrNO]⁺ Loss of -OCH₃ ~236

Note: The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

As of this writing, a publicly available crystal structure for this compound has not been reported. However, if a suitable single crystal were grown, X-ray diffraction analysis would reveal:

The planarity of the quinoline ring system.

The orientation of the methyl carboxylate group relative to the quinoline ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings of adjacent molecules or potential halogen bonding involving the bromine atom. These interactions are crucial for understanding the solid-state properties of the material. mdpi.com

The analysis would provide a definitive and highly detailed model of the molecule's structure, complementing the data obtained from spectroscopic methods.

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis

The real-time analysis of chemical reactions as they occur, known as in-situ or reaction monitoring, provides invaluable insights into reaction kinetics, mechanisms, and pathways. researchgate.net This approach eliminates the need for offline sampling, which can be error-prone and may not accurately represent the state of the reaction at a specific time. youtube.com For the synthesis and derivatization of complex molecules like this compound, in-situ spectroscopic techniques are powerful tools for tracking the concentration changes of reactants, intermediates, and products, thereby facilitating a deeper understanding and optimization of the chemical process. researchgate.net Nondestructive methods such as Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. mdpi.com

Applicability of In-Situ Spectroscopic Techniques

The choice of an in-situ spectroscopic technique often depends on the specific characteristics of the reaction, such as the physical state of the reactants, the solvent system, and the presence of interfering species. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a versatile and widely used technique for reaction monitoring. youtube.com It works by measuring the absorption of infrared radiation by a sample, which induces molecular vibrations at specific frequencies corresponding to different functional groups. researchgate.net In the context of the synthesis of this compound, FT-IR can be used to monitor the disappearance of reactants and the formation of the product by tracking characteristic vibrational bands. For instance, the carbonyl (C=O) stretching frequency of the ester group in the product will be a distinct marker. mdpi.com Attenuated Total Reflectance (ATR) probes are commonly employed for in-situ FT-IR, allowing for continuous monitoring directly within the reaction vessel. mdpi.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. nih.gov It is particularly advantageous for monitoring reactions in aqueous media and for systems where FT-IR is less sensitive. Raman spectroscopy can provide a molecular fingerprint of the chemical composition during a reaction. mdpi.com The formation of the quinoline ring and the introduction of substituents would lead to characteristic changes in the Raman spectrum, which can be monitored over time to determine reaction kinetics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture. researchgate.netnih.gov By acquiring NMR spectra at regular intervals, it is possible to follow the transformation of reactants into products and identify any transient intermediates. researchgate.net For electrophilic aromatic substitution reactions, such as the bromination of a quinoline precursor, in-situ NMR can provide clear evidence of the reaction progress and regioselectivity. acs.orgrsc.org

Reaction Monitoring and Data Analysis

The data obtained from in-situ spectroscopic measurements can be used to generate concentration profiles for each key species in the reaction as a function of time. youtube.com This information is crucial for understanding the reaction mechanism and for performing a thorough kinetic analysis. youtube.com

Hypothetical Reaction Monitoring Data for the Synthesis of this compound

Time (minutes)Normalized Concentration of Reactant ANormalized Concentration of Reactant BNormalized Concentration of this compound
01.001.000.00
100.850.850.15
200.720.720.28
300.610.610.39
600.370.370.63
900.220.220.78
1200.130.130.87
1800.050.050.95

This table is a hypothetical representation of data that could be obtained from in-situ monitoring.

Kinetic Analysis

Hypothetical Kinetic Data for the Synthesis of this compound

ExperimentInitial [Reactant A] (mol/L)Initial [Reactant B] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.201.5 x 10⁻⁴

This table is a hypothetical representation of data for kinetic analysis.

Based on the hypothetical data in the table above, doubling the concentration of Reactant A doubles the initial rate, suggesting the reaction is first order with respect to Reactant A. Changing the concentration of Reactant B has no effect on the rate, indicating the reaction is zero order with respect to Reactant B. Therefore, the hypothetical rate law would be: Rate = k[Reactant A]. The rate constant, k, can then be calculated for each experiment.

Furthermore, by conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation, providing deeper insight into the energy barrier of the reaction. youtube.com

Theoretical and Computational Chemistry Investigations of Methyl 4 Bromoquinoline 7 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. taylorandfrancis.com For quinoline (B57606) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G'(d,p) or 6-311++G(d,p)), are frequently employed to optimize molecular geometry and predict electronic behavior. rsc.orgdergipark.org.trnih.gov Such calculations for Methyl 4-bromoquinoline-7-carboxylate would reveal crucial details about its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. arabjchem.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. rsc.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgscirp.org Conversely, a small gap suggests that the molecule is more reactive. rsc.org For instance, in a study of various quinoline derivatives, HOMO-LUMO gaps were calculated to be in the range of 1.878 eV to 3.938 eV. rsc.org For pristine quinoline, a HOMO-LUMO gap of approximately 4.83 eV has been calculated. scirp.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines This table presents representative data from studies on analogous quinoline derivatives to illustrate the typical range of values.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Quinoline -6.646 -1.816 4.83 scirp.org
8-hydroxy-2-methyl quinoline - - - arabjchem.org
5,7-dichloro-8-hydroxy-2-methyl quinoline - - - arabjchem.org
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) - - 3.75 dergipark.org.tr
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) - - 3.84 dergipark.org.tr

Specific values for this compound are not available in the provided search results.

Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. avogadro.ccvscht.cz The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.netnih.gov

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, due to the presence of lone pairs of electrons. These sites would be the most probable centers for protonation and coordination with electrophiles. Conversely, positive potential regions would be expected around the hydrogen atoms of the aromatic ring. The bromine atom would exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, making it a potential site for halogen bonding interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.deq-chem.com It is particularly useful for quantifying delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. scirp.orgyoutube.com

The strength of these interactions is evaluated by second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction. scirp.org For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the bromine atom and the oxygen atoms with the antibonding orbitals of the quinoline ring system. It would also quantify the polarization of the C-Br, C-N, and C=O bonds, providing insight into the molecule's electronic distribution and reactivity. arabjchem.org

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides powerful tools for investigating reaction mechanisms by locating and characterizing transition states. youtube.com A transition state represents the highest energy point along a reaction coordinate and its structure is crucial for understanding the reaction pathway and kinetics. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. uncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. Comparing these predicted shifts with experimental data can confirm the molecular structure. For quinoline derivatives, ¹H NMR signals for the ring protons typically appear in the aromatic region (around 7.0-9.5 ppm), with their exact shifts influenced by the electronic effects of the substituents. mdpi.com

IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the absorption bands in an infrared (IR) spectrum. These calculated frequencies are often scaled to better match experimental values. For this compound, characteristic IR bands would be expected for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C-Br stretching, and various C-H and C=C/C=N stretching and bending vibrations of the quinoline ring. mdpi.commdpi.com Experimental IR spectra of quinoline show characteristic bands for C-N stretching around 1595 cm⁻¹ and C-H out-of-plane bending around 745 cm⁻¹. mdpi.comastrochem.org

Table 2: Predicted Spectroscopic Data (Illustrative) This table is a hypothetical representation of what a computational study might predict for the target molecule, based on data for related compounds.

Spectroscopic Parameter Predicted Value Range Notes
¹H NMR Chemical Shifts (ppm) 7.5 - 9.0 Aromatic protons, specific shifts depend on position relative to substituents.
¹³C NMR Chemical Shifts (ppm) 120 - 160 Aromatic and carbonyl carbons.
IR Frequency (C=O stretch, cm⁻¹) 1710 - 1730 Characteristic of the methyl ester group.
IR Frequency (C-Br stretch, cm⁻¹) 500 - 600 Dependent on the aromatic environment.

Specific predicted values for this compound are not available in the provided search results.

Quantitative Structure-Property Relationship (QSPR) Modeling for Quinoline Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific property, such as biological activity or a physical characteristic. researchgate.netnih.gov These models are widely used in drug design and materials science to predict the properties of new compounds.

For quinoline derivatives, numerous QSAR (Quantitative Structure-Activity Relationship) studies have been conducted, particularly focusing on their antimicrobial, antimalarial, and anticancer activities. jlu.edu.cnmdpi.comnih.gov These studies often use molecular descriptors derived from computational chemistry, such as electronic properties (e.g., atomic charges, HOMO-LUMO energies), steric parameters, and topological indices, to build predictive models. researchgate.netnih.govjlu.edu.cn

A QSPR model for a series of compounds including this compound could be developed to predict properties like its antimicrobial activity. medjchem.com For example, a study on the antibacterial activity of quinoline derivatives against S. aureus found that the nucleophilic frontier electron density at specific carbon atoms and the bond order of the C-N bond were key factors influencing activity. jlu.edu.cn Such models can guide the design of new quinoline derivatives with enhanced properties.

Applications of Methyl 4 Bromoquinoline 7 Carboxylate As a Versatile Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The quinoline (B57606) ring system is a prominent heterocyclic motif found in a wide array of biologically active compounds and functional materials. Methyl 4-bromoquinoline-7-carboxylate serves as a key starting material for the elaboration of more complex heterocyclic structures. The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby facilitating the synthesis of novel quinoline derivatives with tailored electronic and steric properties.

For instance, a Suzuki coupling reaction between this compound and an appropriate boronic acid derivative can be employed to construct a C-C bond at the 4-position. This strategy is instrumental in the synthesis of polysubstituted quinolines, which are often challenging to prepare via traditional methods. The resulting biaryl structures can serve as precursors to even more complex polycyclic aromatic systems through subsequent intramolecular cyclization reactions.

Furthermore, the ester functionality at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide, ester, or other functional groups. This versatility allows for the incorporation of the quinoline moiety into larger molecular architectures, including peptides and macrocycles. The ability to functionalize both the 4- and 7-positions of the quinoline ring independently makes this compound a powerful tool for the combinatorial synthesis of libraries of complex heterocyclic compounds for drug discovery and materials science research.

Utilization in Material Science for Functional Molecule Development

The development of novel organic materials with specific electronic and photophysical properties is a rapidly growing field of research. The quinoline nucleus is a well-known chromophore and an electron-deficient system, making it an attractive component for the design of functional organic molecules. This compound can be utilized as a building block for the synthesis of such materials.

The introduction of various functional groups at the 4-position via cross-coupling reactions can significantly modulate the electronic properties of the quinoline core. For example, the attachment of electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption and emission characteristics, as well as its charge transport properties.

This tunability makes this compound a potential precursor for the synthesis of:

Organic Light-Emitting Diode (OLED) materials: By incorporating suitable substituents, quinoline derivatives with high fluorescence quantum yields and good charge-carrier mobility can be designed for use as emitters or host materials in OLED devices.

Organic Photovoltaic (OPV) materials: The electron-accepting nature of the quinoline ring makes it a candidate for the development of non-fullerene acceptors in organic solar cells.

Chemosensors: The quinoline moiety can act as a signaling unit in chemosensors, where the binding of a specific analyte to a receptor unit attached to the quinoline core leads to a change in its fluorescence or color.

While specific examples of the direct use of this compound in material science are not extensively documented in publicly available literature, the general principles of molecular design based on functionalized quinolines strongly suggest its potential in this area.

Contribution to the Design and Synthesis of Fluorescent Molecular Probes

Fluorescent molecular probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. The quinoline scaffold is a key component of many fluorescent dyes due to its inherent photophysical properties. While direct studies on this compound as a fluorescent probe are limited, the synthesis of analogous compounds highlights the potential of this chemical scaffold.

For example, a closely related compound, methyl 7-bromoquinoline-2-carboxylate, has been used as a precursor in the synthesis of a fluorescently labeled version of a steroidal anticancer agent. In this work, the bromoquinoline moiety was modified to create a fluorescent tag, allowing for the tracking of the bioactive molecule within cancer cells using confocal microscopy. This approach demonstrates the utility of bromo-substituted quinoline carboxylates in the development of custom fluorescent probes for biological imaging.

The general strategy involves the conversion of the bromo group into a more fluorescent-enhancing substituent, such as an amino or substituted amino group. The ester group at the 7-position provides a convenient handle for attaching the quinoline fluorophore to a molecule of interest, such as a drug, peptide, or oligonucleotide. The resulting fluorescent conjugate can then be used to study the distribution, localization, and mechanism of action of the target molecule in a biological system. The specific substitution pattern of this compound could offer unique photophysical properties, making it a potentially valuable, though currently underexplored, platform for the design of novel fluorescent probes.

Precursor for Advanced Catalyst Ligands in Organometallic Chemistry

The field of organometallic chemistry heavily relies on the design of sophisticated ligands that can modulate the reactivity and selectivity of metal catalysts. Heterocyclic compounds, particularly those containing nitrogen atoms like quinoline, are widely used as ligands in a variety of catalytic transformations. The nitrogen atom in the quinoline ring can coordinate to a metal center, while substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

This compound presents an interesting scaffold for the development of novel catalyst ligands. The bromine atom at the 4-position can be exploited in several ways. For instance, it can be replaced by a phosphine (B1218219) group via a cross-coupling reaction, leading to the formation of a P,N-bidentate ligand. Such ligands are known to be effective in a range of catalytic reactions, including asymmetric hydrogenation and C-C bond formation.

Alternatively, the bromo group can be used as a handle to attach the quinoline unit to a larger ligand framework. The ester group at the 7-position can also be modified to introduce additional coordinating sites, potentially leading to the formation of tridentate or even polydentate ligands. The rigid quinoline backbone can provide a well-defined coordination geometry around the metal center, which can be beneficial for achieving high levels of stereocontrol in asymmetric catalysis.

Although specific applications of this compound as a catalyst ligand precursor are not yet prominent in the scientific literature, its structural features suggest significant potential in this domain. The ability to introduce diverse functionalities at both the 4- and 7-positions opens up numerous possibilities for the rational design of new and effective ligands for a wide range of catalytic applications.

Emerging Research Directions and Future Prospects for Halogenated Quinoline Carboxylates

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary focus of modern organic synthesis is the development of methods that are not only high-yielding but also "atom-economical," maximizing the incorporation of atoms from reactants into the final product and minimizing waste. rsc.org Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner reactions, often require harsh conditions and can have limited efficiency. mdpi.com

Recent research has pursued more sustainable alternatives. One-pot procedures, which combine multiple reaction steps without isolating intermediates, are gaining prominence. For instance, a highly efficient, one-pot synthesis of substituted quinolines has been developed using substituted o-nitrotoluenes and olefins with a cesium catalyst, avoiding the need for transition metals. rsc.orgdntb.gov.ua Multicomponent reactions (MCRs), such as improved Doebner and Pfitzinger reactions, are also being refined to construct complex quinoline scaffolds in a single step with high atom economy. rsc.orgsci-hub.se These reactions can be applied to anilines bearing electron-withdrawing groups, which were previously challenging substrates, to produce quinoline-4-carboxylic acids. acs.org The development of these pathways is crucial for the large-scale, environmentally benign production of halogenated quinoline carboxylates.

Table 1: Comparison of Synthetic Approaches for Quinoline Carboxylic Acids

Feature Traditional Methods (e.g., Classic Doebner) Emerging Atom-Economical Methods
Principle Stepwise condensation and cyclization. One-pot, multicomponent reactions. rsc.org
Reagents Often requires harsh acids or high temperatures. mdpi.com Utilizes milder catalysts (e.g., cesium, BF3·THF), sometimes metal-free. rsc.orgacs.org
Atom Economy Moderate to low, often with significant byproducts. High, maximizes incorporation of starting materials. organic-chemistry.org
Substrate Scope Can be limited, especially with electron-deficient anilines. acs.org Broader scope, including previously challenging substrates. acs.org
Environmental Impact Higher waste generation. Reduced waste and more environmentally benign. organic-chemistry.org

Exploration of Novel Catalytic Systems for Quinoline Functionalization

The precise and regioselective introduction of functional groups onto the quinoline core is essential for tuning its properties. Transition-metal catalysis has become a cornerstone for achieving this, particularly through C-H bond functionalization, which allows for the direct modification of the quinoline ring without pre-functionalized starting materials. mdpi.comresearchgate.net

Various transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co), have been employed to catalyze the functionalization at different positions of the quinoline ring. nih.govacs.orgmdpi.com For instance, Pd-catalyzed reactions are widely used for the C2 arylation of quinoline N-oxides. mdpi.com The development of metal-free protocols is also a significant area of research. An operationally simple, metal-free method for the remote C5-halogenation of 8-substituted quinolines has been established using inexpensive trihaloisocyanuric acid, showcasing high regioselectivity and functional group tolerance. rsc.orgrsc.org These selective halogenation techniques are critical for producing key intermediates like Methyl 4-bromoquinoline-7-carboxylate.

Table 2: Overview of Catalytic Systems for Quinoline Functionalization

Catalyst Type Reaction Target Position Significance
Rhodium (Rh) C-H Arylation, Alkylation C2 Enables direct introduction of aryl and alkyl groups. mdpi.commdpi.com
Palladium (Pd) C-H Arylation, Alkenylation C2, C3 Highly versatile for cross-coupling with various partners. mdpi.comnih.gov
Copper (Cu) C-H Arylation, Cyclization C2, C8 Cost-effective catalyst for C-N and C-C bond formation. mdpi.comnumberanalytics.com
Cobalt (Co) Cyclization, Annulation Ring Formation Efficient for constructing the core quinoline skeleton. mdpi.comrsc.orgresearchgate.net
Metal-Free (e.g., TCCA) C-H Halogenation C5 Provides a highly economical and regioselective route to halogenated quinolines. rsc.orgrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To bridge the gap between laboratory-scale synthesis and industrial production, researchers are increasingly turning to continuous flow chemistry and automated platforms. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater scalability. numberanalytics.com

The synthesis of quinolines has been successfully translated to continuous flow systems. Photochemical flow processes have been developed for the synthesis of quinoline products via tandem isomerization and cyclization reactions, achieving high yields and throughputs greater than one gram per hour. vapourtec.com Flow reactors have also been employed for the synthesis of pyrrolo[1,2-a]quinolines, allowing for the safe and efficient production of multigram quantities by managing the exothermic nature of the reaction. acs.org The integration of these technologies enables faster optimization of reaction conditions and can be telescoped with subsequent reaction steps, such as hydrogenation, to produce complex derivatives in a continuous manner. vapourtec.comresearchgate.net

Computational Design and Prediction of Novel Quinoline Derivatives with Tailored Reactivity

Computational chemistry and machine learning are revolutionizing the way new molecules are designed and synthesized. These in silico tools allow for the rapid screening of virtual libraries and the prediction of molecular properties, saving significant time and resources compared to traditional experimental approaches. mdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the structure of quinoline derivatives with their biological activity. mdpi.comnih.govresearchgate.netnih.gov These models help identify key structural features required for a desired function and guide the design of new, more potent analogues. researchgate.net

Furthermore, machine learning (ML) is emerging as a powerful tool for predicting chemical reactivity. acs.org ML models can predict the most likely site of C-H functionalization on a quinoline derivative, a challenging task due to the presence of multiple potential reaction sites. doaj.orgresearchgate.net By learning from large datasets of known reactions, these models can accurately predict reaction outcomes, identify potential byproducts, and even uncover novel reactivity, thereby accelerating the discovery and synthesis of new chemical entities. arxiv.org

Table 3: Application of Computational Tools in Quinoline Chemistry

Computational Tool Application Outcome
3D-QSAR (CoMFA/CoMSIA) Design of derivatives with specific biological activity. Predictive models guiding the synthesis of potent anticancer or antimicrobial agents. mdpi.comnih.gov
Molecular Docking Predicting binding affinity and interaction modes with biological targets. Identification of key interactions between quinoline derivatives and proteins. mdpi.comnih.gov
Machine Learning (ML) Predicting regioselectivity in C-H functionalization reactions. Accurate prediction of reaction sites, facilitating efficient synthesis planning. doaj.orgresearchgate.net
Pharmacokinetic (ADMET) Prediction Evaluating drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). Early-stage filtering of candidates to improve success rates in drug development. nih.govnih.gov

New Frontiers in Synthetic Applications and Chemical Tool Development

Halogenated quinoline carboxylates are not just targets in themselves but are also versatile building blocks for creating more complex molecules. The strategic placement of the halogen and carboxylate groups makes compounds like this compound valuable chemical tools for diversification.

The bromine atom serves as a key functional handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type couplings. numberanalytics.com This allows for the straightforward introduction of aryl, alkyl, or amino groups at the 4-position, enabling the rapid generation of diverse chemical libraries. The ester group at the 7-position can be easily hydrolyzed to the corresponding carboxylic acid, which is a crucial pharmacophore in many biologically active molecules, known to form key interactions with biological targets. nih.govmdpi.com Alternatively, the ester can be converted into amides or other functional groups. This synthetic versatility allows for the fine-tuning of the molecule's physicochemical properties and biological activity, accelerating the drug discovery process and broadening the therapeutic potential of the quinoline scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-bromoquinoline-7-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer :

  • Step 1 : Start with a quinoline precursor (e.g., 4-hydroxyquinoline-7-carboxylic acid). Perform esterification using methyl formate under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the methyl ester group .
  • Step 2 : Brominate the quinoline core at the 4-position using reagents like N-bromosuccinimide (NBS) or PBr₃. Solvent choice (e.g., THF or DCM) and temperature (60–80°C) significantly influence regioselectivity and yield .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (>95%).
  • Optimization Tips : Monitor reaction progress with TLC, adjust stoichiometry of brominating agents, and use inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for quinoline ring) and ester methyl groups (δ 3.9–4.1 ppm). Coupling patterns in NOESY can confirm substitution positions .
  • FT-IR : Look for carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Use SHELX or WinGX for structure refinement. Key metrics: R-factor <5%, bond length/angle deviations <0.02 Å/2° .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Step 1 : Re-examine computational models (e.g., DFT at B3LYP/6-31G* level) for solvent effects. Compare gas-phase vs. DMSO-simulated NMR shifts .
  • Step 2 : Validate with 2D NMR (HSQC, HMBC) to resolve tautomeric ambiguities. For example, unexpected downfield shifts may indicate intermolecular hydrogen bonding .
  • Step 3 : Cross-reference with X-ray data to resolve discrepancies in bond lengths or angles. Use programs like Olex2 for multipole refinement .

Q. What strategies improve regioselective bromination in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Strategy 1 : Utilize directing groups (e.g., methoxy at C7) to enhance bromination at C4. Lewis acids like FeCl₃ can further bias regioselectivity .
  • Strategy 2 : Optimize solvent polarity (e.g., DMF for kinetic control vs. THF for thermodynamic control). Lower temperatures (0–5°C) favor selective bromination .
  • Strategy 3 : Screen brominating agents (NBS vs. Br₂). NBS in DCM typically offers higher yields (65–78%) and fewer side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.